molecular formula C18H21N3O5 B11189675 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B11189675
M. Wt: 359.4 g/mol
InChI Key: BTXHOLUIPZMXSY-UHFFFAOYSA-N
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Description

1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a unique structure combining a benzodioxin ring, a pyrrolidinone moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin ring, which can be synthesized from catechol and ethylene glycol under acidic conditions to form the dioxin ring structure .

Next, the pyrrolidinone moiety is introduced through a reaction with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The final step involves the coupling of the piperidine-4-carboxamide group, which can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

Medicinally, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including neurological disorders and cancers .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxin ring can interact with hydrophobic pockets, while the amide and pyrrolidinone groups can form hydrogen bonds with active site residues. This multi-faceted interaction allows the compound to modulate the activity of its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Similar benzodioxin structure but lacks the pyrrolidinone and piperidine carboxamide groups.

    2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid: Contains the benzodioxin ring and a carboxylic acid group but lacks the pyrrolidinone and piperidine moieties.

Uniqueness

1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxin ring, pyrrolidinone moiety, and piperidine carboxamide group allows for a wide range of interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H21N3O5/c19-17(23)11-3-5-20(6-4-11)13-10-16(22)21(18(13)24)12-1-2-14-15(9-12)26-8-7-25-14/h1-2,9,11,13H,3-8,10H2,(H2,19,23)

InChI Key

BTXHOLUIPZMXSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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